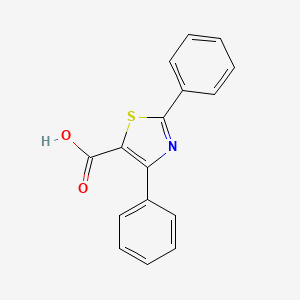

2,4-diphenyl-1,3-thiazole-5-carboxylic Acid

説明

Synthesis Analysis

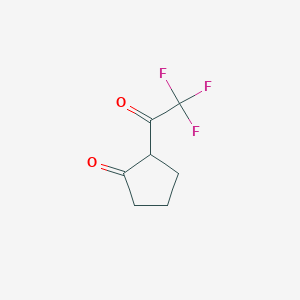

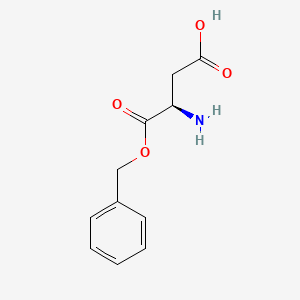

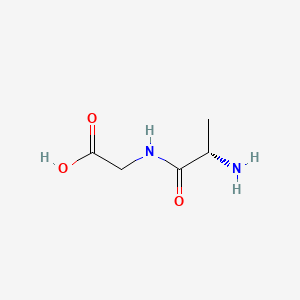

The synthesis of compounds related to 2,4-diphenyl-1,3-thiazole-5-carboxylic acid involves multi-step reactions that include the formation of core structures followed by functionalization. In the first paper, the synthesis of pyrazole derivatives starts with the reaction of ethyl 4,5-dioxo-2-phenyl-4,5-dihydrofuran-3-carboxylate and 1-benzylidene-2-phenylhydrazine to obtain a compound that is further hydrolyzed to produce 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid. This core structure is then used to synthesize various substituted pyrazole dicarboxylic acid derivatives .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques. In the first study, 1H NMR, 13C NMR, Mass, FTIR, and elemental analysis are employed to determine the structure of the synthesized pyrazole derivatives . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the core structure.

Chemical Reactions Analysis

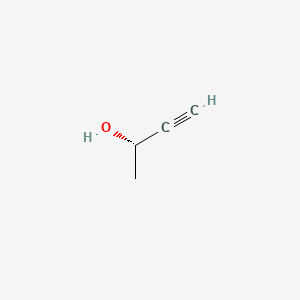

The chemical reactions involved in the synthesis of these compounds are not limited to the formation of the core structure but also include the introduction of various substituents that define the final properties of the molecules. The reactions are carefully designed to ensure the correct placement of functional groups, which is crucial for the desired chemical behavior of the final product .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are influenced by their molecular structure. In the second paper, the study of liquid crystalline behaviors of carboxylic acid derivatives containing 1,3,4-thiadiazole rings reveals that the length of the alkoxy chain attached to the phenyl moiety significantly affects the liquid crystal properties. Compounds with longer alkoxy chains (n > 7) exhibit the Smectic C phase, and the liquid crystal properties are also influenced by hydrogen bonding interactions between carboxylic acid molecules .

科学的研究の応用

-

Antibacterial and Antifungal Activities

- Field : Medicinal Chemistry

- Application : 2,4-disubstituted thiazole derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities .

- Method : The evaluation was done using the broth microdilution method against Gram-positive bacteria Enterococcus faecalis, against Gram-negative bacteria Pseudomonas aeruginosa, Klebsiella pneumoniae, and E. coli, and against yeast C. albicans, C. glabrata, C. krusei, and C. parapsilosis .

-

Pharmaceutical and Biological Activities

- Field : Pharmaceutical Chemistry

- Application : Thiazoles and their derivatives have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

-

Antitumor Activities

-

Treatment of Trypanosoma Brucei Infections

- Field : Parasitology

- Application : 2,4-disubstituted arylthiazoles have been synthesized and evaluated for their activity against T. brucei, a parasite that causes African sleeping sickness .

- Method : The synthesis of these compounds involved the design and pharmacological evaluation of 4-substituted-2-[3-(adamant-1-yl)-4-fluorophenyl]thiazoles and 4-substituted-2-[4-(adamant-1-yl)phenyl]thiazoles .

- Results : Compounds 1a and 2a, which bear a lipophilic end, a 1,3-thiazole ring, and a functional end, exhibited trypanocidal activity in the range of IC50 = 0.42 μM and IC50 = 0.80 μM, respectively .

-

Antifungal Medication

-

Treatment of Neglected Tropical Diseases

- Field : Tropical Medicine

- Application : 2,4-disubstituted arylthiazoles have been synthesized and evaluated for their activity against Trypanosoma brucei, a parasite that causes human African trypanosomiasis (HAT), and Trypanosoma cruzi, which is responsible for the Chagas disease .

- Method : The design, synthesis and pharmacological evaluation of the 4-substituted-2-[3-(adamant-1-yl)-4-fluorophenyl]thiazoles and the 4-substituted-2-[4-(adamant-1-yl)phenyl]thiazoles .

- Results : Compounds 1a and 2a, which bear a lipophilic end, a 1,3-thiazole ring, and a functional end, exhibited trypanocidal activity in the range of IC50 = 0.42 μM and IC50 = 0.80 μM, respectively .

Safety And Hazards

- Toxicity : Evaluate toxicity based on exposure routes (inhalation, ingestion, skin contact).

- Handling : Use appropriate protective equipment (gloves, goggles).

- Storage : Store in a cool, dry place away from direct sunlight.

将来の方向性

Research on 2,4-diphenyl-1,3-thiazole-5-carboxylic acid should focus on:

- Biological Activity : Investigate its potential as an antimicrobial or antitumor agent.

- Structure-Activity Relationships : Explore modifications to enhance efficacy.

- Pharmacokinetics : Assess absorption, distribution, metabolism, and excretion.

特性

IUPAC Name |

2,4-diphenyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2S/c18-16(19)14-13(11-7-3-1-4-8-11)17-15(20-14)12-9-5-2-6-10-12/h1-10H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOCHRNIGWCEJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427902 | |

| Record name | 2,4-diphenyl-1,3-thiazole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-diphenyl-1,3-thiazole-5-carboxylic Acid | |

CAS RN |

502935-47-9 | |

| Record name | 2,4-diphenyl-1,3-thiazole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | diphenyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。